Glycitein 7-O-glucoside is predominantly found in soy products such as tofu, soymilk, and soy sauce. It can also be derived from other legumes. The transformation of glycitin into glycitein occurs in the human gut through the action of specific enzymes known as beta-glucosidases, which hydrolyze the glucosidic bond, releasing glycitein .
The synthesis of glycitein 7-O-glucoside can be achieved through various chemical methods. One notable synthetic route involves using 7-hydroxyisoflavone as a starting material. The process typically includes:
This method requires careful control of reaction conditions, including temperature and pH, to ensure high yields of the product while minimizing side reactions. The final product can be purified using silica gel chromatography.
Glycitein 7-O-glucoside features a complex molecular structure characterized by its isoflavone backbone and a glucose unit attached at the C-7 position. The structural formula can be represented as follows:
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
.The compound has a melting point of approximately 203-204 °C and exhibits solubility in dimethyl sulfoxide but is poorly soluble in water . Its predicted boiling point is around 751.06 °C at standard atmospheric pressure.
Glycitein 7-O-glucoside participates in various chemical reactions typical of phenolic compounds:
These reactions are significant for understanding its bioavailability and metabolic pathways within biological systems .
The mechanism by which glycitein exerts its biological effects involves several pathways:
Glycitein 7-O-glucoside has several scientific applications:
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